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Compound of Interest

Compound Name: H-Tyr-OMe.HCl

Cat. No.: B554929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe.HCl), a derivative of the amino acid L-

tyrosine, serves as a valuable substrate for the kinetic analysis of specific enzymes, particularly

tyrosinase and potentially other proteases like chymotrypsin. Its structural similarity to native

substrates allows for the detailed investigation of enzyme kinetics, reaction mechanisms, and

the screening of potential inhibitors. These studies are crucial in various fields, including drug

development, food science, and cosmetics.

This document provides detailed application notes and protocols for the use of H-Tyr-OMe.HCl
in enzyme kinetic studies, with a primary focus on mushroom tyrosinase, for which

comprehensive kinetic data is available.

Data Presentation
The kinetic parameters for the oxidation of L-tyrosine methyl ester by mushroom tyrosinase

have been determined, providing insights into the enzyme's efficiency and affinity for this

substrate.

Table 1: Kinetic Parameters for Mushroom Tyrosinase with L-Tyrosine Methyl Ester
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Substrate Enzyme Km (mM) Vmax (U/mL)

L-Tyrosine Methyl

Ester
Mushroom Tyrosinase 0.58 ± 0.04 2.17 ± 0.03

Data sourced from Fenoll et al. (2002).

Enzymatic Reaction and Signaling Pathway
Tyrosinase (monophenol monooxygenase) is a copper-containing enzyme that catalyzes the

oxidation of phenols. The reaction with L-tyrosine methyl ester involves the hydroxylation of the

monophenol to an o-diphenol, which is then further oxidized to an o-quinone. This quinone is a

highly reactive intermediate that can undergo non-enzymatic reactions to form melanin

pigments.
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Figure 1: Enzymatic oxidation of H-Tyr-OMe by tyrosinase.

Experimental Protocols
This section provides a detailed protocol for the kinetic analysis of mushroom tyrosinase using

H-Tyr-OMe.HCl as a substrate. The method is based on spectrophotometric monitoring of the

reaction product.

Protocol 1: Spectrophotometric Assay for Mushroom
Tyrosinase Activity
Objective: To determine the kinetic parameters (Km and Vmax) of mushroom tyrosinase using

H-Tyr-OMe.HCl.
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Principle: The enzymatic oxidation of L-tyrosine methyl ester by tyrosinase leads to the

formation of colored products that can be monitored spectrophotometrically. The initial rate of

the reaction is measured at various substrate concentrations to determine the kinetic

constants.

Materials:

H-Tyr-OMe.HCl (L-Tyrosine methyl ester hydrochloride)

Mushroom Tyrosinase (EC 1.14.18.1)

Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

Spectrophotometer (UV-Vis)

Cuvettes (1 cm path length)

Micropipettes and tips

Ultrapure water

Procedure:

Reagent Preparation:

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate buffer

and adjust the pH to 6.8.

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of H-Tyr-
OMe.HCl in the phosphate buffer to prepare a 10 mM stock solution. Prepare a series of

dilutions from this stock solution in the same buffer to obtain final substrate concentrations

ranging from, for example, 0.1 mM to 5 mM.

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate

buffer. The final concentration in the assay will need to be optimized to ensure a linear

reaction rate for a sufficient duration.

Spectrophotometric Measurement:
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Set the spectrophotometer to a wavelength where the product formation can be monitored

(e.g., 475 nm for dopachrome formation).

Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g.,

25°C).

Assay Protocol:

To a 1 cm cuvette, add the following in order:

Phosphate buffer to a final volume of 1 mL.

A specific volume of the H-Tyr-OMe.HCl dilution to achieve the desired final

concentration.

Mix the contents of the cuvette by gentle inversion.

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

Initiate the reaction by adding a small, fixed volume of the tyrosinase solution.

Immediately start recording the absorbance at regular intervals (e.g., every 15 seconds)

for a period of 3-5 minutes.

Data Analysis:

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus

time plot. The velocity can be expressed in units of absorbance change per minute.

Repeat the assay for each substrate concentration.

Plot the initial velocity (v₀) against the substrate concentration ([S]).

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This

can be done using non-linear regression software or by using a linearized plot such as the

Lineweaver-Burk plot.

Experimental Workflow Visualization:
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Figure 2: Workflow for kinetic analysis of tyrosinase.
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Potential Application with α-Chymotrypsin
While detailed kinetic data for H-Tyr-OMe.HCl with α-chymotrypsin is not as readily available in

the literature, this substrate is a potential candidate for studying its proteolytic activity. α-

Chymotrypsin is known to hydrolyze peptide bonds C-terminal to aromatic amino acid residues

like tyrosine. The hydrolysis of the methyl ester bond of H-Tyr-OMe.HCl can be monitored, for

instance, by HPLC or by a pH-stat method that titrates the acid produced. A general protocol

for α-chymotrypsin assays can be adapted for this substrate.

Conclusion
H-Tyr-OMe.HCl is a versatile substrate for the kinetic characterization of enzymes, particularly

mushroom tyrosinase. The provided protocol offers a reliable method for determining key

kinetic parameters, which are essential for understanding the enzyme's function and for the

development of novel inhibitors. Further research may also establish its utility in the kinetic

analysis of other enzymes such as α-chymotrypsin.

To cite this document: BenchChem. [Application Notes: H-Tyr-OMe.HCl for Kinetic Studies of
Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554929#use-of-h-tyr-ome-hcl-in-kinetic-studies-of-
enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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